Tert-butyl (4-bromo-2-hydroxybenzyl)carbamate
Description
Tert-butyl (4-bromo-2-hydroxybenzyl)carbamate is a carbamate-protected aromatic amine featuring a bromine substituent at the 4-position and a hydroxyl group at the 2-position of the benzyl ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry, where its reactive sites (bromo and hydroxyl groups) enable further functionalization.
Properties
IUPAC Name |
tert-butyl N-[(4-bromo-2-hydroxyphenyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3/c1-12(2,3)17-11(16)14-7-8-4-5-9(13)6-10(8)15/h4-6,15H,7H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKHRIOYNIQCMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-bromo-2-hydroxybenzyl)carbamate typically involves the reaction of 4-bromo-2-hydroxybenzylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired carbamate product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with efficient mixing and temperature control systems.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-bromo-2-hydroxybenzyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of tert-butyl (4-bromo-2-oxobenzyl)carbamate.
Reduction: Formation of tert-butyl (2-hydroxybenzyl)carbamate.
Substitution: Formation of tert-butyl (4-substituted-2-hydroxybenzyl)carbamate derivatives.
Scientific Research Applications
Pharmaceutical Development
Overview:
Tert-butyl (4-bromo-2-hydroxybenzyl)carbamate serves as a key intermediate in the synthesis of pharmaceutical agents. Its structural characteristics enable it to interact with biological targets effectively.
Applications:
- Drug Discovery: The compound has potential as a lead candidate for developing drugs targeting infectious diseases and neurological disorders due to its unique chemical properties .
- Mechanism of Action: The compound acts by forming covalent or non-covalent bonds with specific molecular targets, which can lead to inhibition or modulation of their activity. The presence of bromine and hydroxyl groups enhances its binding affinity.
Case Study:
Research indicates that derivatives of tert-butyl carbamates exhibit significant biological activities, making them valuable in medicinal chemistry. For instance, modifications to the carbamate structure have been shown to enhance pharmacological profiles in various studies .
Agricultural Chemistry
Overview:
In agricultural applications, this compound is utilized in formulating agrochemicals. Its effectiveness as a pest control agent is notable.
Applications:
- Pesticide Development: The compound can be incorporated into formulations aimed at controlling pests while minimizing environmental impact, aligning with sustainable agricultural practices .
Data Table: Agrochemical Applications
| Compound Name | Application Type | Efficacy | Environmental Impact |
|---|---|---|---|
| This compound | Pesticide | High | Low |
| Similar Compounds | Various | Moderate | Varies |
Material Science
Overview:
The compound is also significant in material science, particularly in the development of polymers and coatings.
Applications:
- Polymer Synthesis: It enhances the thermal stability and chemical resistance of materials, making it suitable for high-performance applications .
- Coating Technologies: Its inclusion in coatings can improve durability and resistance to environmental factors.
Analytical Chemistry
Overview:
In analytical chemistry, this compound is used as a reagent.
Applications:
- Detection and Quantification: It aids in the detection and quantification of specific compounds within complex mixtures, which is essential for quality control processes in manufacturing .
Research Applications
Overview:
The compound is widely used in research settings to study reaction mechanisms and develop new synthetic methodologies.
Applications:
- Synthetic Methodologies: Researchers utilize this compound to explore novel synthetic routes and reaction conditions that can lead to the development of more complex organic molecules .
Data Table: Research Applications
| Application Area | Description | Importance |
|---|---|---|
| Organic Synthesis | Development of new synthetic methods | High |
| Mechanistic Studies | Understanding reaction pathways | Critical |
Mechanism of Action
The mechanism of action of tert-butyl (4-bromo-2-hydroxybenzyl)carbamate involves its interaction with specific molecular targets. The compound can act as a reversible inhibitor of enzymes by forming a covalent bond with the active site. This interaction can modulate the activity of the enzyme and affect various biochemical pathways .
Comparison with Similar Compounds
Structural Analogues
The table below highlights key structural differences and similarities between tert-butyl (4-bromo-2-hydroxybenzyl)carbamate and related compounds:
Key Observations :
- Aromatic vs. Aliphatic Backbones : The target compound’s aromatic benzyl ring distinguishes it from aliphatic analogues (e.g., cyclopentyl derivatives in ), which exhibit distinct solubility and stereochemical properties.
- Substituent Effects: The 2-hydroxy group in the target compound enhances hydrogen-bonding capacity compared to non-hydroxylated analogues (e.g., ), influencing reactivity in oxidation or etherification reactions.
Physicochemical Properties
- Solubility: The hydroxyl group increases polarity, likely improving aqueous solubility relative to non-hydroxylated analogues (e.g., ). However, aliphatic carbamates (e.g., ) may exhibit higher solubility in non-polar solvents.
- Stability : Bromine’s electron-withdrawing effect may enhance stability toward nucleophilic attack compared to fluorine-substituted analogues (e.g., ).
Biological Activity
Tert-butyl (4-bromo-2-hydroxybenzyl)carbamate is an organic compound that has garnered interest in various fields of research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C12H16BrNO3. The compound is characterized by the presence of a bromine atom and a hydroxyl group on the phenyl ring, which significantly influence its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 4-bromo-2-hydroxybenzyl chloride. This reaction is often conducted in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The synthetic route can be summarized as follows:
- Reactants : Tert-butyl carbamate and 4-bromo-2-hydroxybenzyl chloride.
- Conditions : Potassium carbonate as a base, DMF as solvent, elevated temperature.
- Products : this compound.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The compound can form both covalent and non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The bromine and hydroxyl groups play crucial roles in enhancing binding affinity and specificity.
Enzyme Inhibition
Research indicates that this compound can act as an enzyme inhibitor. It has been used to study enzyme-ligand interactions, particularly in the context of drug design and development. For instance, studies have shown that it can inhibit certain serine proteases, which are critical in various biological processes.
Receptor Binding
This compound has also been investigated for its potential as a ligand for serotonin receptors, specifically 5-HT2A and 5-HT2C receptors. PET imaging studies indicate that it may serve as a useful probe for mapping these receptors in the human brain, suggesting implications for understanding psychiatric disorders .
Case Studies
- Serotonin Receptor Studies : A study involving nonhuman primates demonstrated that [^11C]CIMBI-36, a radiolabeled derivative of this compound, effectively labeled serotonin receptor sites in brain tissue sections. This research highlights the compound's utility in neuroimaging applications .
- Antimicrobial Activity : A series of derivatives based on the structure of this compound were synthesized and evaluated for antimicrobial properties. Some compounds exhibited significant antibacterial and antifungal activity, indicating potential therapeutic applications .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Tert-butyl (4-bromo-3-hydroxybenzyl)carbamate | Bromine atom at position 4 | Moderate enzyme inhibition |
| Tert-butyl (4-amino-3-hydroxyphenyl)methyl carbamate | Amino group instead of bromine | Different reactivity profile |
| Tert-butyl (4-hydroxyphenyl)methyl carbamate | Lacks bromine | Reduced reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
